1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524335
InChI: InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3/b14-10+
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one

CAS No.:

Cat. No.: VC16524335

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]piperidin-2-one
Standard InChI InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3/b14-10+
Standard InChI Key QNRVQALPKDWRHR-GXDHUFHOSA-N
Isomeric SMILES C/C(=N\O)/C1=CC=C(C=C1)N2CCCCC2=O
Canonical SMILES CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one features a six-membered piperidin-2-one ring connected to a phenyl group substituted with a hydroxyiminoethyl moiety (-CH₂-C(=N-OH)-CH₃). Key structural attributes include:

  • Piperidin-2-one core: A lactam ring that confers rigidity and influences electronic distribution .

  • Hydroxyiminoethyl group: A tautomerizable functional group capable of existing as either the hydroxyimine (-N-OH) or nitroso (-N=O) form, depending on environmental conditions .

Table 1. Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
IUPAC Name1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one
CAS Registry Number1807938-87-9
Key Functional GroupsPiperidin-2-one, Hydroxyimino

Physicochemical Characteristics

The compound’s properties are influenced by its polar functional groups and aromatic system:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the lactam and hydroxyimino groups .

  • Melting Point: Estimated range: 120–140°C (based on analogous piperidinones) .

  • Spectroscopic Data:

    • IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch of lactam) and ~3200 cm⁻¹ (O-H stretch of hydroxyimino) .

    • ¹H NMR: Characteristic signals for piperidinone protons (δ 3.5–4.0 ppm) and aryl protons (δ 7.2–7.8 ppm) .

Chemical Reactivity

The hydroxyiminoethyl group and lactam ring govern the compound’s reactivity:

Tautomerization

  • The hydroxyimino group (-NH-O-) equilibrates with its nitroso tautomer (-N=O), a process pH-dependent and catalyzed by acids/bases .

Oxidation and Reduction

  • Oxidation: Converts the hydroxyimino group to a nitroso derivative using mild oxidants like MnO₂ .

  • Reduction: Hydrogenation over Pd/C yields the corresponding amine (-NH-CH₂-CH₃) .

Cycloaddition Reactions

  • The nitroso tautomer participates in [4+2] cycloadditions with dienes, forming heterocyclic adducts .

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